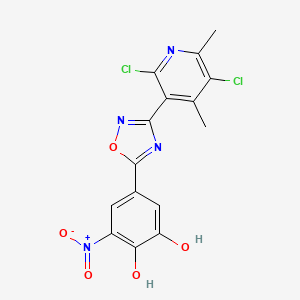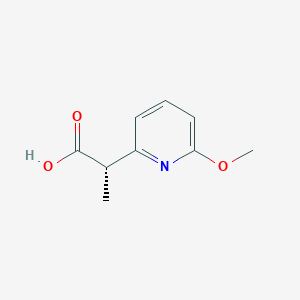
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure consists of a chromenone core with a phenyl group at the 3-position, a methyl group at the 4-position, and a benzenesulfonate ester at the 6-position.
Mécanisme D'action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and tuberculostatic activities .
Mode of Action
Coumarin derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Coumarin derivatives have been reported to exert notable antimicrobial, antifungal, and tuberculostatic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate typically involves an O-sulfonylation reaction. The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester bond in the benzenesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the chromenone core.
Reduction: Reduced forms of the chromenone core.
Hydrolysis: 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol and benzenesulfonic acid.
Applications De Recherche Scientifique
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a different substitution pattern.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a nitro group, which may alter its biological activity.
4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, which can affect its reactivity and applications.
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-15-19-14-17(27-28(24,25)18-10-6-3-7-11-18)12-13-20(19)26-22(23)21(15)16-8-4-2-5-9-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICJSVPONJNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl spiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2906063.png)



![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2906069.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2906072.png)


![4-(dimethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2906079.png)


![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)
